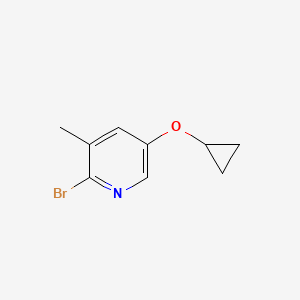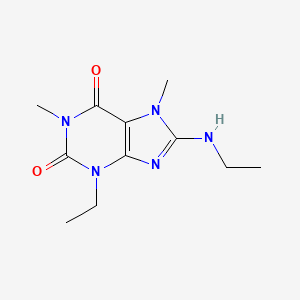
1-((Benzylamino)methyl)cyclopropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzylamino)methyl)cyclopropan-1-OL is a chemical compound with the molecular formula C11H15NO It features a cyclopropane ring substituted with a benzylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzylamino)methyl)cyclopropan-1-OL typically involves the reaction of benzylamine with cyclopropanone or its derivatives. One common method is the nucleophilic addition of benzylamine to cyclopropanone, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((Benzylamino)methyl)cyclopropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while substitution reactions can produce a variety of benzylamino derivatives .
Scientific Research Applications
1-((Benzylamino)methyl)cyclopropan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Benzylamino)methyl)cyclopropan-1-OL involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-((Benzylamino)methyl)cyclohexan-1-OL
- 1-((Benzylamino)methyl)cyclopentan-1-OL
Uniqueness
1-((Benzylamino)methyl)cyclopropan-1-OL is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to its cyclohexane and cyclopentane analogs.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[(benzylamino)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11(6-7-11)9-12-8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI Key |
OYUFUGCQQNXJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)





![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
